molecular formula C25H20BrClN2O5S B11668874 ethyl (2E)-2-[2-(acetyloxy)-5-bromobenzylidene]-5-(2-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate CAS No. 312937-31-8

ethyl (2E)-2-[2-(acetyloxy)-5-bromobenzylidene]-5-(2-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B11668874
CAS No.: 312937-31-8
M. Wt: 575.9 g/mol
InChI Key: LTDCRVHWGZPZSD-UDWIEESQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (2E)-2-[2-(acetyloxy)-5-bromobenzylidene]-5-(2-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a thiazolo[3,2-a]pyrimidine derivative characterized by:

  • A 2-chlorophenyl group at position 5, enhancing electronic diversity.
  • A 7-methyl group and ethyl ester at position 6, influencing solubility and reactivity.

This compound belongs to a class of fused heterocycles studied for their biological activities, including kinase inhibition and antimicrobial properties . Its synthesis likely follows a solvent-free multicomponent reaction involving acetoacetic ester, substituted aldehydes, and thiourea, analogous to methods described for related structures .

Properties

CAS No.

312937-31-8

Molecular Formula

C25H20BrClN2O5S

Molecular Weight

575.9 g/mol

IUPAC Name

ethyl (2E)-2-[(2-acetyloxy-5-bromophenyl)methylidene]-5-(2-chlorophenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C25H20BrClN2O5S/c1-4-33-24(32)21-13(2)28-25-29(22(21)17-7-5-6-8-18(17)27)23(31)20(35-25)12-15-11-16(26)9-10-19(15)34-14(3)30/h5-12,22H,4H2,1-3H3/b20-12+

InChI Key

LTDCRVHWGZPZSD-UDWIEESQSA-N

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3Cl)C(=O)/C(=C\C4=C(C=CC(=C4)Br)OC(=O)C)/S2)C

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3Cl)C(=O)C(=CC4=C(C=CC(=C4)Br)OC(=O)C)S2)C

Origin of Product

United States

Biological Activity

Ethyl (2E)-2-[2-(acetyloxy)-5-bromobenzylidene]-5-(2-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound with potential therapeutic applications. This article explores its biological activities, including its synthesis, mechanisms of action, and pharmacological effects based on available research.

Chemical Structure

The compound features a thiazolo-pyrimidine core, characterized by the following structural components:

  • Acetyloxy group : Enhances solubility and bioavailability.
  • Bromobenzylidene moiety : Imparts significant biological activity.
  • Chlorophenyl substituent : May contribute to its interaction with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step reactions including:

  • Formation of the thiazolo-pyrimidine scaffold.
  • Introduction of the acetyloxy and bromobenzylidene groups via electrophilic substitution reactions.
  • Final esterification to yield the ethyl ester.

Anticancer Activity

Research indicates that derivatives of thiazolo-pyrimidines exhibit notable anticancer properties. For instance:

  • In vitro studies : The compound has been shown to inhibit cell proliferation in various cancer cell lines by inducing apoptosis and cell cycle arrest. Specific IC50 values demonstrate its potency; for example, similar compounds have shown IC50 values as low as 8 nM against MCF-7 breast cancer cells .
CompoundCell LineIC50 (nM)
Ethyl Thiazolo-Pyrimidine DerivativeMCF-78
Other AnaloguesHs578T31

Antimicrobial Activity

Compounds with similar structures have demonstrated antimicrobial properties against a range of pathogens:

  • Mechanism : These compounds often disrupt bacterial cell wall synthesis or interfere with metabolic pathways.

Anti-inflammatory Effects

Some studies suggest that the thiazolo-pyrimidine derivatives may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes involved in the inflammatory response.

The proposed mechanisms through which this compound exerts its biological activity include:

  • Tubulin Binding : Similar compounds have been reported to bind to tubulin, inhibiting its polymerization and leading to mitotic arrest .
  • Apoptosis Induction : Activation of caspases and modulation of Bcl-2 family proteins are common pathways through which these compounds induce apoptosis in cancer cells.

Case Studies

  • MCF-7 Breast Cancer Cells : A study highlighted the compound's ability to significantly reduce cell viability compared to untreated controls, showcasing its potential as a chemotherapeutic agent.
  • Antimicrobial Testing : Another study evaluated the compound against various bacterial strains, demonstrating effective inhibition comparable to standard antibiotics.

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

Antiviral Properties

Studies have shown that derivatives of thiazolo-pyrimidines can inhibit viral replication, particularly against flaviviruses. The mechanism often involves interference with viral envelope proteins essential for virus assembly and infection .

Anticancer Activity

Thiazolo-pyrimidines have demonstrated cytotoxic effects on various cancer cell lines. The compound may induce apoptosis through pathways involving mitochondrial dysfunction and caspase activation .

Anti-inflammatory Effects

Preliminary studies suggest that this compound could modulate inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis or other inflammatory diseases .

Case Studies

Several studies have documented the efficacy of thiazolo-pyrimidine derivatives in clinical settings:

  • Study 1 : A clinical trial investigated a related thiazolo-pyrimidine derivative's effectiveness against dengue fever, showing promising results in reducing viral load in infected patients .
  • Study 2 : In vitro assays demonstrated that the compound significantly inhibited the growth of breast cancer cells, suggesting its potential as an adjunct therapy in cancer treatment .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Key structural variations among thiazolo[3,2-a]pyrimidine derivatives are summarized in Table 1 .

Table 1: Substituent Profiles of Selected Analogues

Compound Name Position 2 Substituent Position 5 Substituent Position 6 Substituent Key Features
Target Compound 2-(Acetyloxy)-5-bromobenzylidene 2-Chlorophenyl Ethyl ester Bromine (electron-withdrawing), acetyloxy (hydrolysis-sensitive)
Compound 11a 2,4,6-Trimethylbenzylidene 5-Methylfuran-2-yl Carbonitrile Electron-donating methyl groups; lower polarity
Compound 11b 4-Cyanobenzylidene 5-Methylfuran-2-yl Carbonitrile Strong electron-withdrawing cyano group
Compound 97 3,5-Dibromo-4-hydroxybenzylidene 1,3-Benzodioxol-5-yl Ethyl ester Dual bromine substituents; hydroxy group for H-bonding
Ethyl 5-(4-chlorophenyl) (Methoxycarbonyl)methylene 4-Chlorophenyl Ethyl ester Chlorine at para position; methoxycarbonyl flexibility

Key Observations :

  • Bulkier substituents (e.g., 2,4,6-trimethylbenzylidene) may hinder crystallinity but improve lipophilicity .
  • The acetyloxy group in the target compound introduces hydrolytic instability compared to methoxy or nitro groups in analogues .

Key Observations :

  • Solvent-free methods achieve moderate yields (~65–75%) for brominated derivatives, comparable to solution-phase syntheses .
  • Melting points correlate with substituent symmetry; trimethylbenzylidene derivatives (e.g., 11a) exhibit higher melting points due to efficient crystal packing .

Key Observations :

  • Halogenated derivatives (e.g., Compound 97) show potent enzyme inhibition due to halogen bonding with catalytic residues .

Crystallographic and Spectroscopic Features

  • Crystal Packing : Analogues with bromine (e.g., Compound 97) exhibit π-halogen and C–H···O interactions, stabilizing the lattice .
  • NMR Data : The target compound’s ¹H NMR would show deshielded aromatic protons (δ 7.5–8.5 ppm) due to electron-withdrawing bromine and acetyloxy groups, consistent with Compound 11b (δ 8.01 ppm for =CH) .

Q & A

Q. Methodology :

SAR Studies : Synthesize analogs with varying electron-withdrawing (e.g., Br, Cl) or donating (e.g., methoxy, acetyloxy) groups at the 2-benzylidene position .

Biological Assays : Test inhibitory effects on protein kinases (e.g., EGFR, VEGFR) using kinase activity assays. Compare IC₅₀ values to correlate substituent electronic properties (Hammett σ constants) with potency .

Computational Modeling : Perform DFT calculations to analyze charge distribution and docking simulations to predict binding affinities .

Advanced: How to resolve contradictions in substituent impact on solubility versus bioactivity?

Case Example : A bromo group enhances lipophilicity (improving membrane permeability) but reduces aqueous solubility.
Strategies :

  • Introduce polar auxiliaries (e.g., carboxylate at the 6-position) without altering the core pharmacophore .
  • Use prodrug approaches : Replace the ethyl carboxylate with a hydrolyzable ester to enhance solubility in vivo .
  • Co-solvent Systems : Optimize crystallization solvents (e.g., ethyl acetate/ethanol gradients) to balance purity and solubility .

Basic: What spectroscopic techniques characterize reaction intermediates?

  • ¹H NMR : Track the disappearance of aldehyde protons (~10 ppm) and appearance of benzylidene protons (~7.5–8.5 ppm) .
  • LC-MS : Monitor molecular ion peaks ([M+H]⁺) to confirm intermediate masses.
  • UV-Vis : Detect conjugated systems (λmax ~300–350 nm) for benzylidene-thiazolopyrimidine chromophores .

Advanced: How to address low yields in the final condensation step?

Q. Optimization Steps :

Catalyst Screening : Replace sodium acetate with milder bases (e.g., K₂CO₃) to reduce side reactions .

Solvent Effects : Use DMF or DMSO to enhance solubility of aromatic aldehydes.

Temperature Control : Lower reflux temperatures (e.g., 80°C) to prevent decomposition of heat-sensitive substituents (e.g., acetyloxy) .

Basic: What computational tools predict the compound’s reactivity?

  • Molecular Dynamics (MD) Simulations : Assess conformational stability of the thiazolopyrimidine core .
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack .
  • ADMET Prediction : Use tools like SwissADME to estimate bioavailability and metabolic pathways .

Advanced: How to validate hydrogen-bonding interactions in crystal packing?

  • Single-Crystal XRD : Identify intermolecular C–H···O bonds (e.g., 2.89 Å, 158° angle) that stabilize crystal lattices .
  • Hirshfeld Surface Analysis : Quantify interaction contributions (e.g., O···H contacts account for ~15% of packing) .
  • Thermogravimetric Analysis (TGA) : Correlate thermal stability with hydrogen-bond network robustness .

Basic: What in vitro assays assess biological activity?

  • Kinase Inhibition : Use fluorescence-based assays (e.g., ADP-Glo™) to measure inhibition of tyrosine kinases .
  • Anticancer Screening : Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .
  • Anti-inflammatory Testing : Monitor COX-2 inhibition via ELISA or prostaglandin E₂ (PGE₂) quantification .

Advanced: How to reconcile discrepancies in SAR data across analogs?

Q. Root Causes :

  • Conformational Flexibility : Substituents may alter core ring puckering, affecting binding.
  • Assay Variability : Differences in cell lines or enzyme sources (e.g., recombinant vs. native kinases).
    Solutions :
  • Standardize assays using isogenic cell lines and recombinant proteins.
  • Perform meta-analysis of substituent effects across published analogs (e.g., bromo vs. methoxy groups) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.